(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid
Overview
Description
“(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are commonly used in organic chemistry and have been increasingly seen in approved drugs .
Molecular Structure Analysis
The molecular formula of “(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid” is C11H15BFNO3 .Chemical Reactions Analysis
Boronic acids play an exquisite role in synthetic chemistry. They are involved in various transformations, including the Petasis reaction, C─N and C─O coupling (Chan-Lam coupling), Liebeskind-Srogl coupling, regioselective deuteration, and sulfonamide formation . They are also investigated as reversible covalent inhibitors .Scientific Research Applications
Organic Synthesis and Pharmaceuticals
Biochemical Sensing and Detection
Boronic acids, including derivatives like (3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid, are known for their ability to form complexes with diols. This property makes them valuable in designing fluorescent sensors for detecting carbohydrates, L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide. The use of boronic acids in sensing applications is significant for both diagnostic and environmental monitoring purposes (Huang et al., 2012).
Medical Applications
The unique binding properties of boronic acids with diols, found in sugars and other biomolecules, extend their use in medical applications. This feature is utilized in the development of therapeutics, where boronic acids play a role in the selective targeting and modification of biomolecules (Lacina et al., 2014).
Materials Science
In materials science, boronic acids including this derivative are used in constructing smart materials. They can form dynamic covalent bonds with polyols and diols, leading to the development of responsive or stimuli-responsive materials. These applications include hydrogels with dynamic properties and other novel materials with tailored responses to environmental changes (Brooks et al., 2018).
Environmental Applications
Boronic acids have been explored for their potential in environmental applications. They can be used in the selective removal or detection of specific substances from various matrices, leveraging their affinity for certain chemical groups. This aspect of boronic acids is beneficial in water purification, waste management, and environmental monitoring (Griffin & Shu, 2004).
properties
IUPAC Name |
[3-(tert-butylcarbamoyl)-5-fluorophenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBUQFGPVHSXEML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)NC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Tert-butylcarbamoyl)-5-fluorophenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.